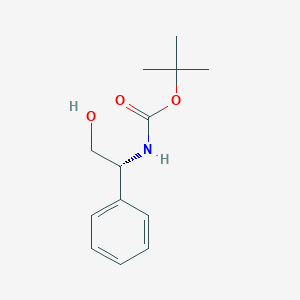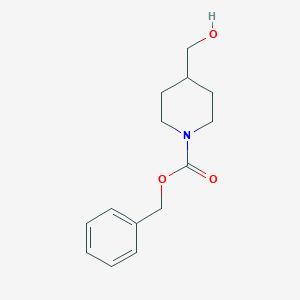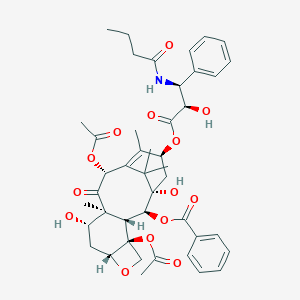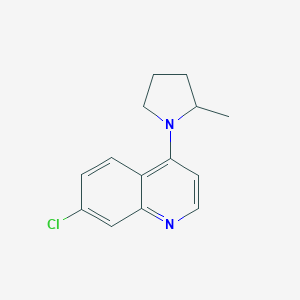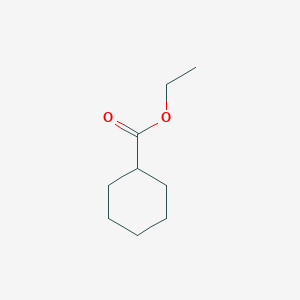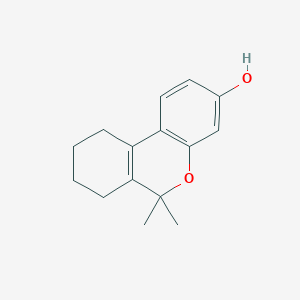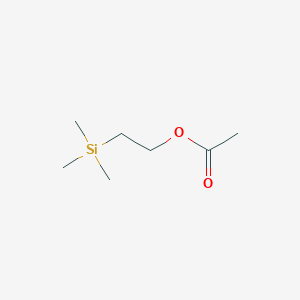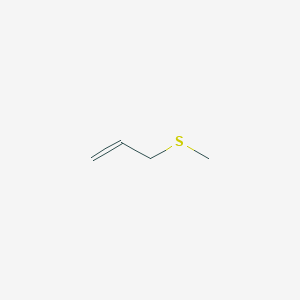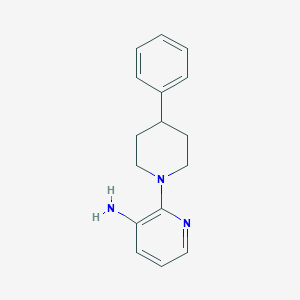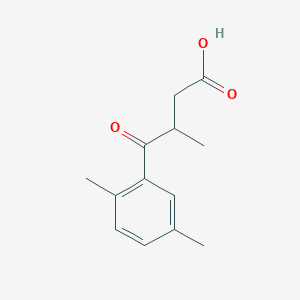
4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid, also known as DMBA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMBA belongs to the class of beta-keto acids and is a derivative of acetoacetic acid. It is a white crystalline solid that is soluble in organic solvents like ethanol and acetone.
Mecanismo De Acción
The mechanism of action of 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid varies depending on its application. In medicinal chemistry, 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid has been shown to exert its anticancer activity by inducing apoptosis in cancer cells. 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. In materials science, 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid acts as a bridging ligand between metal ions to form metal-organic frameworks.
Efectos Bioquímicos Y Fisiológicos
4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid has been shown to have both biochemical and physiological effects. In vitro studies have shown that 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid can induce apoptosis in cancer cells by activating the caspase pathway. 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. In vivo studies have shown that 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid can reduce inflammation and oxidative stress in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid has several advantages for lab experiments. It is readily available and can be synthesized using commercially available starting materials. 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid is also stable under normal lab conditions and can be stored for extended periods. However, 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid has some limitations for lab experiments. It is toxic and requires proper handling and disposal. 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid is also sensitive to moisture and light, which can affect its stability.
Direcciones Futuras
There are several future directions for the study of 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid. In medicinal chemistry, 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid can be further evaluated for its potential as an anticancer agent and as an inhibitor of acetylcholinesterase. In materials science, 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid can be studied for its potential as a precursor for the synthesis of metal-organic frameworks with specific properties. In addition, the synthesis of 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid can be optimized to improve its yield and purity.
Métodos De Síntesis
4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid can be synthesized through a multistep process starting from commercially available starting materials like 2,5-dimethylbenzaldehyde and ethyl acetoacetate. The synthesis involves the condensation of these starting materials followed by oxidation and decarboxylation to yield 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid. The synthesis of 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid is well-established and has been reported in several research articles.
Aplicaciones Científicas De Investigación
4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid has been extensively studied for its potential applications in various fields like organic chemistry, medicinal chemistry, and materials science. In organic chemistry, 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid has been used as a building block for the synthesis of various compounds like beta-keto esters, beta-diketones, and beta-keto amides. In medicinal chemistry, 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid has been evaluated for its potential as an anticancer agent, anti-inflammatory agent, and as an inhibitor of acetylcholinesterase. In materials science, 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid has been studied for its potential as a precursor for the synthesis of metal-organic frameworks.
Propiedades
Número CAS |
16206-39-6 |
|---|---|
Nombre del producto |
4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid |
Fórmula molecular |
C13H16O3 |
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
4-(2,5-dimethylphenyl)-3-methyl-4-oxobutanoic acid |
InChI |
InChI=1S/C13H16O3/c1-8-4-5-9(2)11(6-8)13(16)10(3)7-12(14)15/h4-6,10H,7H2,1-3H3,(H,14,15) |
Clave InChI |
ZYCTURVYTQAFJB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)C(=O)C(C)CC(=O)O |
SMILES canónico |
CC1=CC(=C(C=C1)C)C(=O)C(C)CC(=O)O |
Sinónimos |
3-(2,5-Dimethylbenzoyl)butyric acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(2-Chlorothieno[3,2-D]pyrimidin-4-YL)morpholine](/img/structure/B105080.png)
![7H-benzo[c]fluoren-7-one](/img/structure/B105084.png)
